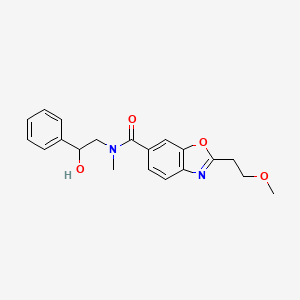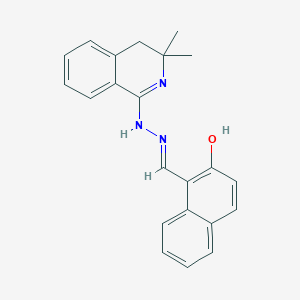
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide, also known as BAM 15, is a novel mitochondrial uncoupler that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been shown to have a unique mechanism of action that allows it to uncouple oxidative phosphorylation and alter mitochondrial bioenergetics, leading to a range of physiological effects.
Aplicaciones Científicas De Investigación
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been widely used in various research fields, including metabolic disorders, cancer, and aging. In metabolic disorders, this compound 15 has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce hepatic steatosis. In cancer research, this compound 15 has been demonstrated to induce apoptosis and inhibit tumor growth in various cancer cell lines. In aging research, this compound 15 has been found to increase lifespan and improve age-related decline in mitochondrial function.
Mecanismo De Acción
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 acts as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP synthesis and an increase in mitochondrial respiration, resulting in altered mitochondrial bioenergetics and a range of physiological effects.
Biochemical and Physiological Effects:
This compound 15 has been shown to have a range of biochemical and physiological effects, including increased oxygen consumption, decreased ATP production, altered mitochondrial membrane potential, and activation of AMP-activated protein kinase (AMPK). These effects have been linked to improved glucose homeostasis, increased insulin sensitivity, reduced hepatic steatosis, induction of apoptosis, inhibition of tumor growth, and increased lifespan.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 is its ability to alter mitochondrial bioenergetics in a dose-dependent manner, making it a useful tool for studying the role of mitochondrial function in various physiological processes. However, one limitation of this compound 15 is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 research, including its potential use as a therapeutic agent for metabolic disorders and cancer, its role in aging and age-related diseases, and its potential as a tool for studying mitochondrial function and bioenergetics. Additionally, further investigation is needed to determine the optimal dose and administration of this compound 15 for different experimental settings, as well as its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 involves the reaction of 2-chlorobenzylamine with allyl isocyanate, followed by the addition of morpholine and subsequent purification steps. This method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale synthesis.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-7-17-15(19)18-8-9-20-13(11-18)10-12-5-3-4-6-14(12)16/h2-6,13H,1,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXTBMUVGXTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)
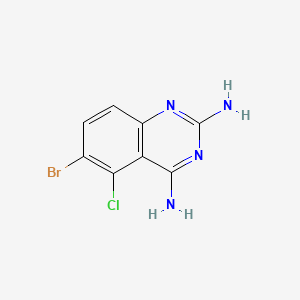
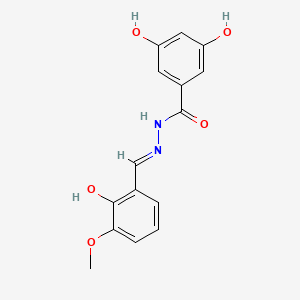
![6-amino-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6139146.png)
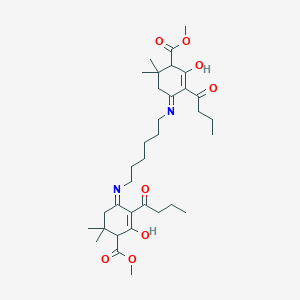
![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)
